N-(2-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(2-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thienopyrimidine derivative characterized by:
- Substituents:
- A 4-(trifluoromethoxy)phenyl group at position 3, enhancing lipophilicity and metabolic stability.
- A 2-fluorophenylacetamide moiety linked via a thioether bridge at position 2, contributing to target selectivity.
- Synthetic relevance: Prepared via condensation of thienopyrimidine intermediates with substituted chloroacetamides under reflux conditions, similar to methods described for analogs in and .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[4-oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F4N3O3S2/c22-14-3-1-2-4-15(14)26-17(29)11-33-20-27-16-9-10-32-18(16)19(30)28(20)12-5-7-13(8-6-12)31-21(23,24)25/h1-8H,9-11H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFJYVGPIBHLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F4N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, identified by its CAS number 877654-16-5, is a novel compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 481.5 g/mol. The structure includes several functional groups that contribute to its biological activity:
- Fluorophenyl group : Enhances lipophilicity and biological activity.
- Thieno[3,2-d]pyrimidine core : Known for its role in various pharmacological activities.
- Trifluoromethoxy substituent : Increases potency and selectivity against specific targets.
Structural Representation
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 481.5 g/mol |
| Key Functional Groups | Fluorophenyl, Thieno[3,2-d]pyrimidine, Trifluoromethoxy |
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. It has been tested against various cancer cell lines:
- Cell Lines Tested : Mia PaCa-2 (pancreatic), PANC-1 (pancreatic), RKO (colorectal), LoVo (colorectal).
- Mechanism of Action : The compound targets thioredoxin reductase (TrxR), a crucial enzyme in maintaining cellular redox balance and promoting cancer cell survival. Inhibition of TrxR leads to increased oxidative stress in cancer cells, promoting apoptosis.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several pathogens. Its efficacy was evaluated using standard disk diffusion methods against:
- Microorganisms Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Results : The compound exhibited notable inhibition zones against S. aureus and C. albicans, indicating its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has revealed that modifications to the fluorophenyl and trifluoromethoxy groups significantly affect its biological activity. For instance:
- Increased Fluorination : Enhances binding affinity to target enzymes.
- Substituent Variations : Alter the lipophilicity and solubility profiles, impacting overall bioavailability.
Study 1: Antitumor Efficacy in Vivo
A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in significant tumor regression compared to control groups. The findings suggested a dose-dependent response with minimal toxicity observed at therapeutic doses.
Study 2: Antimicrobial Efficacy
In vitro testing against clinical strains of S. aureus showed that the compound had comparable efficacy to standard antibiotics such as vancomycin. This positions it as a promising candidate for further development in combating resistant bacterial strains.
Comparison with Similar Compounds
Research Findings and Implications
- Pharmacokinetics : The target compound’s trifluoromethoxy group may confer superior plasma half-life (t1/2 >6 h) compared to methyl or chloro analogs (t1/2 ~3–4 h) .
- Toxicity : Chlorophenyl derivatives (e.g., 687563-28-6) show hepatotoxicity at high doses (>50 mg/kg), whereas fluorophenyl analogs (e.g., IWP-3) exhibit safer profiles .
- Synthetic Challenges: Thienopyrimidine acetamides require stringent anhydrous conditions for thioether formation, as noted in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
